

Application Notes and Protocols for Calcium Hydride in Thermochemical Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Calcium hydride	
Cat. No.:	B1178222	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of **calcium hydride** (CaH₂) in thermochemical energy storage (TCES). It includes key performance data, comprehensive experimental protocols for material synthesis and characterization, and visual representations of the underlying processes.

Introduction to CaH₂ for Thermochemical Energy Storage

Calcium hydride (CaH₂) is a promising material for high-temperature thermochemical energy storage due to its high energy density and the reversible nature of its formation and decomposition.[1][2] The fundamental principle of CaH₂-based TCES lies in the endothermic decomposition of CaH₂ to store thermal energy and its exothermic hydrogenation to release the stored energy. The reversible reaction is as follows:

$$CaH_2(s) \rightleftharpoons Ca(s) + H_2(g)$$

A significant challenge with pure CaH₂ is its high decomposition temperature, typically exceeding 1000°C at 1 bar of hydrogen pressure, which limits its practical application in many energy systems, such as concentrated solar power (CSP) plants that target operational temperatures between 600 and 800°C.[2][3] To address this, a primary area of research focuses on the thermodynamic destabilization of CaH₂ by forming composites with other



materials, such as aluminum (Al), zinc (Zn), and silicon (Si), to lower the operating temperature. [1][2][4]

Data Presentation: Thermodynamic Properties

The thermodynamic parameters of pure and destabilized CaH₂ systems are crucial for their evaluation as TCES materials. The following tables summarize key quantitative data from the literature.

Table 1: Thermodynamic Properties of Pure and Destabilized CaH2 Systems

System	Dehydrog enation Step	ΔHdes (kJ mol ⁻¹ H ₂)	ΔSdes (J K ⁻¹ mol ⁻¹ H ₂)	Tdes (1 bar H₂) (°C)	Energy Density (kJ kg ⁻¹)	Referenc e
Pure CaH₂	CaH₂ ⇌ Ca + H₂	~186	~140	>1000	~4312	[2][3][5]
CaH2-2Al	Step 1	79 ± 3	113 ± 4	-	1031 (system)	[1][6]
Step 2	99 ± 4	128 ± 5	500 ± 28	[1][6]		
CaH2-3Zn	Step 2 (CaZn11 formation)	131 ± 4	151 ± 4	597	-	[2][4]
CaH ₂ -Si (2:3 CaH ₂ to CaSi)	-	154 ± 4	-	747 ± 33	-	
LiBH4- CaH2	-	~60	-	450 (at 0.482 MPa)	3504.6	

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and performance testing of CaH₂-based thermochemical energy storage materials.



Material Synthesis: High-Energy Ball Milling

High-energy ball milling is a common technique to synthesize CaH₂ composites and reduce particle size, which can improve reaction kinetics.

Protocol: Synthesis of CaH2-Al Composite Powder

- Preparation: All sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation and hydrolysis of CaH₂.
- Milling Jars and Media: Use hardened steel or tungsten carbide milling vials and balls. The ball-to-powder ratio (BPR) is a critical parameter and should be optimized (e.g., 20:1).
- Loading: Load the stoichiometric amounts of CaH₂ and aluminum powder into the milling vial inside the glovebox.
- Milling Parameters:
 - Milling Time: The duration of milling affects the particle size and homogeneity. Typical milling times can range from 1 to 10 hours.
 - Milling Speed: Set the rotational speed of the planetary ball mill (e.g., 400 rpm).
 - Milling Atmosphere: The vial should be sealed under an inert atmosphere (e.g., argon).
- Post-Milling: After milling, the vial should be opened inside the glovebox to handle the resulting composite powder. The powder is then ready for characterization and testing.

Thermodynamic Characterization: Pressure-Composition Isotherm (PCI) Measurements

PCI measurements are used to determine the thermodynamic properties of hydrogen absorption and desorption, such as enthalpy (ΔH) and entropy (ΔS) of reaction, by constructing a van't Hoff plot. A Sieverts-type apparatus is typically used for these measurements.

Protocol: PCI Measurement of a CaH2 Composite



 Sample Preparation: Load a known mass (e.g., 100-500 mg) of the CaH₂ composite powder into a sample holder within an inert atmosphere.

Activation:

- Assemble the sample holder in the Sieverts apparatus.
- \circ Evacuate the system to a high vacuum (e.g., < 10^{-5} mbar) to remove any atmospheric contaminants.
- Heat the sample under vacuum to a temperature sufficient to remove any surface oxides or hydroxides (e.g., 300°C for several hours).
- Perform several hydrogen absorption/desorption cycles to fully activate the material.
- Isotherm Measurement (Absorption):
 - Set the sample to the desired temperature (e.g., 550°C) and allow it to stabilize.
 - Introduce a known amount of hydrogen gas into a calibrated reference volume.
 - Expand the gas into the sample chamber and allow the system to reach equilibrium. The
 pressure drop corresponds to the amount of hydrogen absorbed by the sample.
 - Repeat this process in increments of pressure until the material is saturated with hydrogen.
- Isotherm Measurement (Desorption):
 - From the saturated state, incrementally decrease the pressure by expanding the gas from the sample chamber into the evacuated reference volume.
 - Allow the system to reach equilibrium at each pressure step.
- Data Analysis:
 - Plot the equilibrium pressure versus the hydrogen concentration in the material (wt. % or H/M ratio) for each temperature.



- Repeat the measurements at several different temperatures (e.g., 550°C, 575°C, 600°C).
- From the plateaus of the PCI curves, determine the equilibrium pressures for the hydrogenation/dehydrogenation reactions at each temperature.
- Construct a van't Hoff plot (ln(P_eq) vs. 1/T). The slope and intercept of this plot are used
 to calculate the enthalpy (ΔH) and entropy (ΔS) of the reaction, respectively.

Kinetic and Thermal Stability Analysis: DSC-TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability, decomposition temperatures, and reaction kinetics of CaH₂ composites.

Protocol: DSC-TGA Analysis of CaH2 Composite Dehydrogenation

- Sample Preparation: Place a small, known mass of the CaH₂ composite (e.g., 5-10 mg) into an alumina or platinum crucible inside an inert atmosphere glovebox.
- Instrument Setup:
 - Place the sample crucible and an empty reference crucible into the DSC-TGA instrument.
 - Purge the system with a high-purity inert gas (e.g., argon) at a constant flow rate (e.g., 50-100 mL/min).
- Temperature Program:
 - Heat the sample from room temperature to a final temperature above its decomposition point (e.g., 800°C) at a constant heating rate (e.g., 5, 10, 15, and 20 K/min for kinetic analysis).
- Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.
- Data Analysis:



- The TGA curve will show a mass loss corresponding to the release of hydrogen. The onset temperature of this mass loss indicates the start of decomposition.
- The DSC curve will show an endothermic peak corresponding to the heat absorbed during the decomposition reaction.
- To determine the activation energy (Ea) of dehydrogenation, use the Kissinger method by plotting ln(β/T_p²) versus 1/T_p, where β is the heating rate and T_p is the peak temperature from the DSC curves at different heating rates.

Structural Analysis: In-situ X-ray Diffraction (XRD)

In-situ XRD is a powerful technique to identify the crystalline phases present in the material as a function of temperature and gas environment, providing direct evidence for the reaction pathways.

Protocol: In-situ XRD of CaH2 Composite Decomposition

- Sample Preparation: Load the CaH₂ composite powder into a capillary suitable for in-situ XRD measurements (e.g., a sapphire or quartz capillary) inside an inert atmosphere glovebox.
- Instrument Setup:
 - Mount the capillary in a high-temperature, controlled-atmosphere XRD chamber.
 - Connect the chamber to a gas handling system for controlling the atmosphere (e.g., vacuum, inert gas, or hydrogen).
- Data Acquisition:
 - Begin by collecting an XRD pattern at room temperature.
 - Heat the sample to the desired temperature range while continuously collecting XRD patterns.
 - The atmosphere can be controlled during heating (e.g., under vacuum or a backpressure of hydrogen) to simulate the conditions of the thermochemical cycle.



Data Analysis:

 Analyze the collected XRD patterns at different temperatures to identify the crystalline phases present. This will reveal the sequence of phase transformations during the dehydrogenation and re-hydrogenation processes. For example, in the CaH₂-Al system, in-situ XRD can confirm the formation of CaAl₂ and subsequently CaAl₄ during dehydrogenation.

Performance Evaluation: Cycling Stability

Cycling stability is a critical parameter for the practical application of TCES materials. This involves subjecting the material to a large number of hydrogenation/dehydrogenation cycles and monitoring its performance.

Protocol: Long-Term Cycling Stability Test

- Setup: Use a Sieverts-type apparatus or a dedicated cycling rig capable of automated pressure and temperature swings.
- Cycling Conditions:
 - Define the absorption and desorption conditions (temperature and pressure) based on the thermodynamic properties of the material. For example, for the CaH₂-2Al system, cycling could be performed at 670°C with a hydrogen pressure of 20 bar for absorption and under vacuum for desorption.[6]

Procedure:

- Subject the activated sample to repeated cycles of hydrogen absorption and desorption.
- Periodically (e.g., every 10 cycles), measure the hydrogen storage capacity to monitor any degradation.

Analysis:

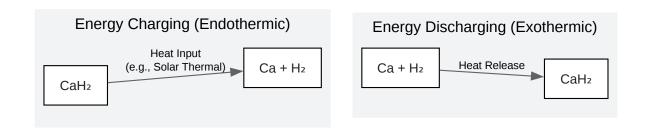
Plot the hydrogen storage capacity as a function of the cycle number.



 After a significant number of cycles (e.g., >100), perform ex-situ characterization (e.g., XRD, SEM) to investigate any changes in the material's structure and morphology, such as particle agglomeration or phase segregation.

Visualizations

Thermochemical Energy Storage Cycle

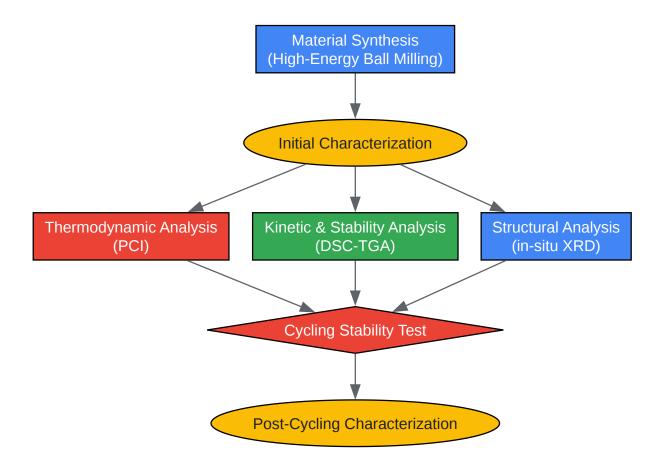


Click to download full resolution via product page

Caption: The CaH2 thermochemical energy storage cycle.

Experimental Workflow for Material Evaluation





Click to download full resolution via product page

Caption: Workflow for evaluating CaH2-based TCES materials.

Destabilization Strategy for CaH2

Caption: Strategy to lower CaH2 decomposition temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]



- 2. Thermochemical energy storage performance of zinc destabilized calcium hydride at hightemperatures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. In-Situ/Operando X-ray Characterization of Metal Hydrides. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Calcium hydride with aluminium for thermochemical energy storage applications -Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Calcium Hydride in Thermochemical Energy Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178222#application-of-cah2-in-thermochemical-energy-storage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com